molecular formula C18H27N3O3 B14784844 benzyl N-[[1-(2-amino-3-methylbutanoyl)pyrrolidin-3-yl]methyl]carbamate

benzyl N-[[1-(2-amino-3-methylbutanoyl)pyrrolidin-3-yl]methyl]carbamate

Cat. No.: B14784844
M. Wt: 333.4 g/mol
InChI Key: SYTBZIVYEYSNCC-UHFFFAOYSA-N
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Description

Benzyl N-[[1-(2-amino-3-methylbutanoyl)pyrrolidin-3-yl]methyl]carbamate is a complex organic compound with the molecular formula C19H29N3O3. It is a chiral building block used in asymmetric synthesis and is known for its applications in various fields of scientific research, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-[[1-(2-amino-3-methylbutanoyl)pyrrolidin-3-yl]methyl]carbamate typically involves the reaction of benzyl chloroformate with N-[[1-(2-amino-3-methylbutanoyl)pyrrolidin-3-yl]methyl]amine. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings. The scalability of the synthesis process is crucial for industrial applications, and optimization of reaction conditions is often required to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

Benzyl N-[[1-(2-amino-3-methylbutanoyl)pyrrolidin-3-yl]methyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .

Scientific Research Applications

Benzyl N-[[1-(2-amino-3-methylbutanoyl)pyrrolidin-3-yl]methyl]carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of benzyl N-[[1-(2-amino-3-methylbutanoyl)pyrrolidin-3-yl]methyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, thereby inhibiting enzyme activity or modulating receptor function. The exact pathways involved depend on the specific biological context and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl N-[[1-(2-amino-3-methylbutanoyl)pyrrolidin-3-yl]methyl]carbamate is unique due to its specific chiral configuration and the presence of both amino and carbamate functional groups.

Properties

Molecular Formula

C18H27N3O3

Molecular Weight

333.4 g/mol

IUPAC Name

benzyl N-[[1-(2-amino-3-methylbutanoyl)pyrrolidin-3-yl]methyl]carbamate

InChI

InChI=1S/C18H27N3O3/c1-13(2)16(19)17(22)21-9-8-15(11-21)10-20-18(23)24-12-14-6-4-3-5-7-14/h3-7,13,15-16H,8-12,19H2,1-2H3,(H,20,23)

InChI Key

SYTBZIVYEYSNCC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)N1CCC(C1)CNC(=O)OCC2=CC=CC=C2)N

Origin of Product

United States

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